ICA-105574
Descripción general
Descripción
Aplicaciones Científicas De Investigación
ICA-105574 se utiliza ampliamente en la investigación científica para estudiar las propiedades electrofisiológicas de los canales hERG. Estos canales juegan un papel crítico en la repolarización cardíaca, y su disfunción está asociada con condiciones como el síndrome de QT largo y arritmias . Se ha demostrado que this compound acorta significativamente los intervalos QT y QTc en modelos animales, lo que lo convierte en una herramienta valiosa para estudiar la electrofisiología cardíaca .
Mecanismo De Acción
ICA-105574 ejerce sus efectos eliminando la inactivación de los canales hERG. Esta eliminación se logra desplazando la dependencia de voltaje de la inactivación a potenciales más positivos, lo que aumenta la amplitud de la corriente y acorta la duración del potencial de acción . El compuesto se une a un sitio específico en el canal hERG, modulando su cinética de activación y mejorando su actividad .
Análisis Bioquímico
Biochemical Properties
ICA-105574 is a potent and efficacious activator of the hERG channel. The primary biochemical property of this compound is its ability to remove inactivation of the hERG channel, which significantly enhances the current amplitude. This compound interacts with the hERG channel by binding to a specific site, leading to a shift in the voltage dependence of inactivation by more than 180 mV . The interaction between this compound and the hERG channel is characterized by an EC50 value of approximately 0.5 μM and a Hill slope of 3.3 . This interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel.
Cellular Effects
This compound has profound effects on various types of cells, particularly those expressing the hERG channel. In human embryonic kidney cells stably expressing hERG channels, this compound significantly enhances the current amplitude by removing channel inactivation . This compound also influences cardiac cells by shortening the QT and QTc intervals and monophasic action potential duration in Langendorff-perfused guinea-pig hearts . Additionally, this compound has been shown to restore IKr current in cellular models mimicking severe hERG channel mutations, thereby improving cardiac repolarization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the hERG channel, which removes channel inactivation and enhances current amplitude. This binding interaction shifts the voltage dependence of inactivation, leading to a significant increase in peak current amplitude . Molecular dynamics simulations have shown that this compound stabilizes a pattern of interactions similar to gain-of-function mutations, thereby restoring K+ ion permeability in the hERG channel . This mechanism is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel and improve cardiac repolarization.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . In in vitro studies, this compound has been shown to maintain its efficacy in enhancing hERG channel activity over time . In in vivo studies, the compound significantly shortens the QT interval in anesthetized dogs, with a free plasma concentration of approximately 1.7 μM at the point of maximal effect . These temporal effects are crucial for understanding the long-term impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In anesthetized dogs, a dosage of 10 mg/kg significantly shortens the QT and QTc intervals, with a free plasma concentration of approximately 1.7 μM . Higher doses of this compound have been shown to produce a concentration-dependent shortening of the QT interval, which is crucial for its therapeutic potential . At higher doses, there is a risk of overcorrection, which could lead to pro-arrhythmic effects . These dosage effects are important for determining the therapeutic window and potential adverse effects of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that modulate the activity of the hERG channel. The compound interacts with the hERG channel by binding to a specific site, leading to a shift in the voltage dependence of inactivation . This interaction enhances the current amplitude and shortens the action potential, which is crucial for its therapeutic effects . The metabolic pathways involving this compound are essential for understanding its impact on cardiac repolarization and potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is known to bind to the hERG channel, which is primarily expressed in cardiac cells . This binding interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel . The transport and distribution of this compound within cells and tissues are essential for understanding its therapeutic potential and potential adverse effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cardiac cells, where it binds to the hERG channel . This binding interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel and improve cardiac repolarization . The subcellular localization of this compound is essential for understanding its impact on cellular function and potential therapeutic applications.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ICA-105574 implica la nitración de la N-(4-fenoxifenil)benzamida. La reacción típicamente requiere el uso de ácido nítrico concentrado y ácido sulfúrico como agentes de nitración. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar la nitración selectiva del anillo de benzamida .
Métodos de Producción Industrial
Estos proveedores a menudo proporcionan el compuesto en diferentes cantidades y purezas, adecuado para fines de investigación .
Análisis De Reacciones Químicas
Tipos de Reacciones
ICA-105574 principalmente experimenta reacciones de nitración debido a la presencia del grupo nitro en el anillo de benzamida. También puede participar en reacciones de sustitución, donde el grupo nitro puede ser reemplazado por otros grupos funcionales bajo condiciones específicas .
Reactivos y Condiciones Comunes
Nitración: Ácido nítrico concentrado y ácido sulfúrico.
Sustitución: Diversos nucleófilos bajo condiciones básicas o ácidas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la nitración produce this compound, mientras que las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos Similares
NS1643: Otro activador del canal hERG que aumenta la amplitud de la corriente pero tiene un sitio de unión y un mecanismo de acción diferentes.
RPR260243: Un compuesto que también activa los canales hERG pero con menor potencia en comparación con ICA-105574.
Singularidad
This compound es único en su alta potencia y eficacia en la activación de los canales hERG. Mejora significativamente las amplitudes de corriente y acorta la duración del potencial de acción de manera más efectiva que otros activadores hERG conocidos . Esto lo convierte en una herramienta valiosa para estudiar la función del canal hERG y su papel en la electrofisiología cardíaca.
Propiedades
IUPAC Name |
3-nitro-N-(4-phenoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKBKTVROCPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351981 | |
Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316146-57-3 | |
Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-N-(4-phenoxyphenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.